molecular formula C14H22Cl2N2 B560601 GSK-LSD1 Dihydrochloride

GSK-LSD1 Dihydrochloride

Katalognummer: B560601
Molekulargewicht: 289.2 g/mol
InChI-Schlüssel: PJFZOGMSPBHPNS-WICJZZOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GSK-LSD1 Dihydrochloride is a potent, selective, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1). This compound has an IC50 value of 16 nM, indicating its high efficacy in inhibiting LSD1 activity . LSD1 is an enzyme that plays a crucial role in the demethylation of histone proteins, which are involved in the regulation of gene expression. By inhibiting LSD1, this compound can modulate gene expression patterns, making it a valuable tool in scientific research and potential therapeutic applications .

Wirkmechanismus

Target of Action

GSK-LSD1 Dihydrochloride is a potent and selective inhibitor of the enzyme lysine-specific demethylase 1 (LSD1) . LSD1 is a protein that modifies histone and non-histone proteins and is known to influence a wide variety of physiological processes . The dysfunction of LSD1 contributes to poor prognosis, poor patient survival, drug resistance, immunosuppression, etc., making it a potential epigenetic target for cancer therapy .

Mode of Action

This compound interacts with LSD1 and inhibits its activity . LSD1 specifically demethylates histone lysine residues H3K4me1/2 and H3K9 me1/2 . LSD1 suppresses gene transcription by binding to the CoREST or nucleosome remodeling and deacetylase repressive complex and also promotes transcriptional activation upon binding to androgen receptor (AR) or estrogen receptor (ER) .

Biochemical Pathways

The inhibition of LSD1 by this compound affects various biochemical pathways. LSD1 regulates some non-histone substrates including DNMT1, p53, STAT3, and E2F1 . These studies indicate LSD1, as an H3K4/9me eraser, could genome-wildly regulate gene expression during carcinogenesis . In addition, LSD1 inactivation also enhances anti-tumor immunity and inhibits checkpoint .

Pharmacokinetics

It is soluble to 100 mm in water and to 100 mm in dmso , which suggests that it may have good bioavailability.

Result of Action

The inhibition of LSD1 by this compound results in significant changes in gene expression patterns . It has been found to inhibit the growth of various cancer cell lines . In addition, it has been suggested as a therapeutic agent for severe COVID-19 patients .

Biochemische Analyse

Biochemical Properties

GSK-LSD1 Dihydrochloride interacts with the enzyme LSD1, a key player in the regulation of gene expression. LSD1 specifically demethylates mono- and dimethylated histone H3 lysine 4, resulting in transcriptional repression . This compound inhibits LSD1, thereby preventing this demethylation process .

Cellular Effects

This compound has been shown to induce changes in gene expression in various cancer cell lines, inhibiting their proliferation . It has also been found to reduce the levels of pro-inflammatory cytokines such as IL-1β and IL-6 in severe COVID-19 patients’ peripheral blood mononuclear cells (PBMCs) when treated in vitro .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of LSD1. LSD1 is known to stabilize NF-κB p65, a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . By inhibiting LSD1, this compound prevents the stabilization of NF-κB p65, thereby controlling the expression of pro-inflammatory genes .

Dosage Effects in Animal Models

It has been shown to reduce food intake and body weight, ameliorate non-alcoholic fatty liver disease (NAFLD), and improve insulin sensitivity and glycemic control in mouse models of obesity .

Metabolic Pathways

This compound is involved in the metabolic pathway of LSD1, an enzyme that plays a key role in the regulation of gene expression. LSD1 specifically demethylates mono- and dimethylated histone H3 lysine 4, a process that this compound inhibits .

Subcellular Localization

Lsd1, the enzyme that this compound inhibits, is known to be localized in the nucleus where it plays a key role in the regulation of gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of GSK-LSD1 Dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions involving the cyclization of precursor molecules.

    Functional Group Introduction: Specific functional groups are introduced to the core structure through reactions such as alkylation, acylation, and amination.

    Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: GSK-LSD1 Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions can be used to replace specific functional groups with other groups, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce reduced forms with different functional groups .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

GSK-LSD1 dihydrochloride has been extensively studied for its potential in treating various cancers due to its role in epigenetic regulation.

Case Studies

  • Hepatocellular Carcinoma (HCC) : A study demonstrated that pharmacological inhibition of LSD1 using GSK-LSD1 led to the suppression of HCC cell proliferation by upregulating GADD45B, a gene associated with apoptosis. This suggests that LSD1 inhibition could serve as a promising therapeutic strategy for HCC treatment .
  • Breast Cancer : Research indicated that LSD1 plays a crucial role in maintaining breast cancer stem cells' self-renewal and chemoresistance. Inhibition of LSD1 resulted in decreased tumor-initiating capacity in mouse models, highlighting its potential as a target for combination therapies aimed at overcoming drug resistance .

Data Table: Cancer Types and Responses

Cancer TypeMechanism of ActionObserved EffectsReference
Hepatocellular CarcinomaUpregulation of GADD45BInhibited cell proliferation
Breast CancerReduction of cancer stem cellsDecreased tumor initiation
Acute Myeloid LeukemiaInduction of apoptosisEnhanced sensitivity to chemotherapy
Small Cell Lung CancerTargeting epigenetic pathwaysReduced tumor growth

Neurodegenerative Diseases

The compound has also been investigated for its implications in neurodegenerative diseases such as Alzheimer's disease.

Case Studies

  • Alzheimer's Disease : Inhibitors like GSK-LSD1 have been shown to affect the demethylation processes involved in neuroinflammation and neuronal survival. By modulating histone methylation, these inhibitors may help restore normal gene expression patterns disrupted in neurodegenerative conditions .

Epigenetic Research

This compound is utilized in epigenetic studies due to its specificity for LSD1, which is crucial in regulating gene expression through histone modification.

Applications

  • Gene Regulation Studies : Researchers employ GSK-LSD1 to understand the role of histone demethylation in various biological processes, including differentiation and development.
  • Drug Development : The compound is part of ongoing research into developing new epigenetic therapies targeting various malignancies and disorders associated with aberrant gene expression.

Mechanistic Insights

GSK-LSD1's mechanism involves the inhibition of LSD1's demethylase activity, leading to increased levels of methylated histones, which can result in the reactivation of silenced genes critical for cellular functions.

Mechanism Table

MechanismDescription
Histone DemethylationInhibition leads to increased H3K4 and H3K9 methylation
Gene ReactivationSilenced genes are re-expressed
Apoptosis InductionEnhanced expression of pro-apoptotic factors

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

GSK-LSD1 dihydrochloride is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation through histone demethylation. This compound has garnered significant attention due to its potential therapeutic applications in various malignancies, particularly acute myeloid leukemia (AML) and breast cancer. This article provides a comprehensive overview of the biological activity of GSK-LSD1, supported by data tables, case studies, and detailed research findings.

LSD1 functions as a histone demethylase that removes methyl groups from lysine residues on histones, specifically H3K4 and H3K9. By inhibiting LSD1, GSK-LSD1 alters gene expression profiles and affects cellular processes such as proliferation and differentiation. The compound exhibits an IC50 of 16 nM against LSD1, demonstrating high specificity with over 1000-fold selectivity compared to other closely related enzymes like LSD2 and monoamine oxidases (MAO-A and MAO-B) .

In Vitro Studies

GSK-LSD1 has shown remarkable efficacy in various cancer cell lines. It induces gene expression changes with an average effective concentration (EC50) of less than 5 nM and inhibits cancer cell line growth at similar concentrations . The compound has been tested across multiple types of cancer, including:

  • Breast Cancer : In studies involving MCF-7 and MDA-MB-468 cell lines, GSK-LSD1 treatment significantly enhanced the efficacy of doxorubicin, a common chemotherapeutic agent. Pre-treatment with GSK-LSD1 led to a notable decrease in cell viability compared to control groups .
  • Acute Myeloid Leukemia (AML) : In mouse models of AML, GSK-LSD1 treatment resulted in a significant reduction in the frequency of human CD45+ bone marrow cells, indicating effective targeting of leukemia-initiating cells. Mice treated with GSK-LSD1 exhibited improved survival rates compared to controls, with some showing no detectable disease even months after treatment .

Table 1: Summary of In Vitro Efficacy

Cancer Type Cell Lines EC50 (nM) Effects Observed
Breast CancerMCF-7, MDA-MB-468< 5Enhanced doxorubicin efficacy; reduced cell viability
Acute Myeloid LeukemiaPrimary AML cells< 5Reduced leukemia cell frequency; improved survival in mice
Oral CancerHSC-3< 5Inhibited EGF-induced signaling without cytotoxicity

Case Study 1: Breast Cancer Resistance

A study investigated the role of LSD1 in breast cancer stem cells (bCSCs) and their resistance to chemotherapy. The inhibition of LSD1 using GSK-LSD1 resulted in decreased self-renewal capabilities of bCSCs, leading to enhanced sensitivity to doxorubicin treatment. This suggests that targeting LSD1 could be a viable strategy for overcoming chemoresistance in breast cancer .

Case Study 2: AML Treatment Efficacy

In a preclinical model using MLL-AF9-driven AML, mice treated with GSK-LSD1 showed a median survival increase from 23 days (control) to 51 days (GSK-LSD1 treated). Some mice remained disease-free for over 300 days post-treatment. This highlights the potential for GSK-LSD1 not only to inhibit leukemia progression but also to induce complete remission in certain cases .

Eigenschaften

IUPAC Name

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12;;/h1-5,12-16H,6-10H2;2*1H/t13-,14+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFZOGMSPBHPNS-WICJZZOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2CC2C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.